N-Hydroxy-1H-imidazole-2-carboximidoyl chloride
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Overview
Description
N-Hydroxy-1H-imidazole-2-carboximidoyl chloride is a chemical compound with the molecular formula C3H3ClN3O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-imidazole-2-carboximidoyl chloride typically involves the reaction of imidazole derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of N-Hydroxyimidazole: Imidazole is reacted with hydroxylamine under acidic conditions to form N-hydroxyimidazole.
Chlorination: The N-hydroxyimidazole is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloride group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1H-imidazole-2-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-1H-imidazole-2-carboximidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-1H-imidazole-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with metal ions in metalloproteases. This inhibition can disrupt essential biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-1H-benzimidazole-2-carboximidoyl chloride: A similar compound with a benzimidazole ring instead of an imidazole ring.
N-Hydroxy-1H-imidazole-4-carboximidoyl chloride: Another derivative with the chloride group at a different position on the imidazole ring.
Uniqueness
N-Hydroxy-1H-imidazole-2-carboximidoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-N-hydroxy-1H-imidazole-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3(8-9)4-6-1-2-7-4/h1-2,9H,(H,6,7)/b8-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXSIQSRCYUBJK-BAQGIRSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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